![molecular formula C12H13ClF3NO B256008 N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential as a research tool in neuroscience and pharmacology. CTMP is a member of the cathinone family of compounds, which are known for their stimulant properties. In
Wirkmechanismus
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide works by inhibiting the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. By inhibiting this transporter, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide increases the concentration of dopamine in the synaptic cleft, leading to increased activity in the reward pathway.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase extracellular dopamine levels in the nucleus accumbens, a key region in the reward pathway. N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has also been shown to increase the release of glutamate, an excitatory neurotransmitter, in the prefrontal cortex.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter. However, it also has several limitations, including its short duration of action and potential for abuse.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide. One area of interest is the development of N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide analogs with improved pharmacological properties. Another area of interest is the use of N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide in the study of addiction and other psychiatric disorders. Overall, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has the potential to be a valuable tool in neuroscience and pharmacology research.
Synthesemethoden
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide can be synthesized by reacting 4-chloro-3-(trifluoromethyl)benzaldehyde with pentanenitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has been used as a research tool in neuroscience and pharmacology due to its potential as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By inhibiting the reuptake of dopamine, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide can increase the concentration of dopamine in the brain, leading to increased activity in the reward pathway.
Eigenschaften
Produktname |
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide |
|---|---|
Molekularformel |
C12H13ClF3NO |
Molekulargewicht |
279.68 g/mol |
IUPAC-Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide |
InChI |
InChI=1S/C12H13ClF3NO/c1-2-3-4-11(18)17-8-5-6-10(13)9(7-8)12(14,15)16/h5-7H,2-4H2,1H3,(H,17,18) |
InChI-Schlüssel |
VKHOTQWHJKOLEF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




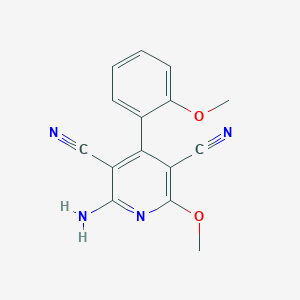
![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)
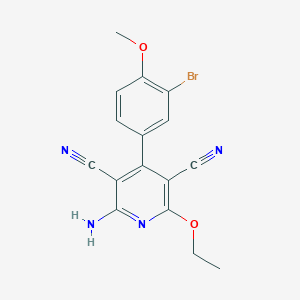
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)
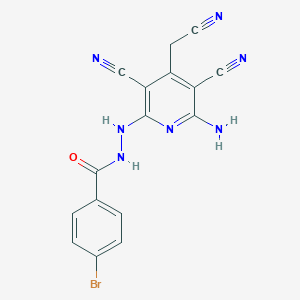
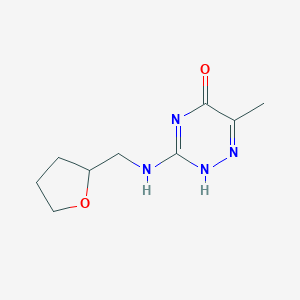
![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
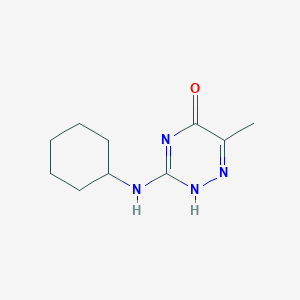

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)